Silane, triethoxy(3-iodopropyl)-

Hybrid materials Surface functionalization Metal sorption

Triethoxy(3-iodopropyl)silane (CAS 57483-09-7), also designated as (3-iodopropyl)triethoxysilane (IPTES), is a bifunctional organosilane coupling agent with the molecular formula C9H21IO3Si and a molecular weight of 332.25 g/mol. It belongs to the class of trialkoxysilanes bearing a terminal iodoalkyl functional group.

Molecular Formula C9H21IO3Si
Molecular Weight 332.25 g/mol
CAS No. 57483-09-7
Cat. No. B3053997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, triethoxy(3-iodopropyl)-
CAS57483-09-7
Molecular FormulaC9H21IO3Si
Molecular Weight332.25 g/mol
Structural Identifiers
SMILESCCO[Si](CCCI)(OCC)OCC
InChIInChI=1S/C9H21IO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3
InChIKeyMPPFOAIOEZRFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethoxy(3-iodopropyl)silane (CAS 57483-09-7): Iodoalkyl Silane Coupling Agent with Differentiated Surface Grafting Behavior and Functionalization Efficiency


Triethoxy(3-iodopropyl)silane (CAS 57483-09-7), also designated as (3-iodopropyl)triethoxysilane (IPTES), is a bifunctional organosilane coupling agent with the molecular formula C9H21IO3Si and a molecular weight of 332.25 g/mol [1]. It belongs to the class of trialkoxysilanes bearing a terminal iodoalkyl functional group. The compound is characterized by three hydrolyzable ethoxy groups that enable covalent anchoring to hydroxylated inorganic surfaces, and a pendant 3-iodopropyl chain that serves as an electrophilic handle for nucleophilic substitution, halogen bonding, or radical-mediated transformations. IPTES is typically synthesized via halogen exchange from 3-chloropropyltriethoxysilane using sodium iodide in acetone [2]. Unlike its chloro- and bromo-substituted analogs, the presence of the iodine atom confers significantly enhanced leaving group ability, which directly impacts the degree of subsequent surface functionalization achievable in hybrid material synthesis [3].

Why 3-Chloropropyltriethoxysilane or 3-Bromopropyltriethoxysilane Cannot Replace Triethoxy(3-iodopropyl)silane in Demanding Surface Functionalization Workflows


Substituting IPTES with 3-chloropropyltriethoxysilane (CPTES, CAS 5089-70-3) or 3-bromopropyltriethoxysilane is not functionally equivalent due to the profound impact of the halogen leaving group on nucleophilic displacement kinetics and ultimate grafting density. The carbon-halogen bond dissociation energy decreases markedly across the series C-Cl (~327 kJ/mol), C-Br (~285 kJ/mol), and C-I (~213 kJ/mol), directly influencing the susceptibility of the tethered halide to attack by nitrogen or sulfur nucleophiles during post-grafting functionalization [1]. This energetic difference translates into quantifiable disparities in functional group loading on identical support materials, as demonstrated in phyllosilicate synthesis where the iodo-precursor yielded a three-fold higher degree of functionalization relative to the chloro analog [2]. Furthermore, the altered polarity and leaving group propensity affect the self-assembly and cross-linking behavior of the silane during the surface grafting step itself, with IPTES forming distinct layer morphologies under identical deposition conditions compared to thiol- or amine-terminated silanes [3]. Procurement of a chloro- or bromo-substituted alternative therefore risks incomplete surface coverage, reduced ligand or catalyst loading, and ultimately compromised material performance.

Quantitative Differentiation Evidence: Triethoxy(3-iodopropyl)silane vs. Halogenated and Functional Silane Analogs


Functional Group Loading: IPTES Yields 3.1× Higher Grafting Density vs. CPTES on Nickel Phyllosilicate Supports

In a direct head-to-head comparison of silylating agents prepared from IPTES versus CPTES for the functionalization of nickel phyllosilicates, the iodo-precursor achieved a degree of functionalization of (1.83 ± 0.01) mmol g⁻¹, compared to only (0.59 ± 0.02) mmol g⁻¹ for the chloro analog [1]. This three-fold increase directly resulted from the enhanced nucleophilic displacement of the iodine atom by the nitrogen center of diethyl iminodiacetate during silylating agent synthesis. The higher grafting density translated to increased metal sorption capacity, with the cobalt phyllosilicate functionalized via the iodo-route exhibiting a maximum lead sorption value of (2.11 ± 0.16) mmol g⁻¹ versus (1.99 ± 0.11) mmol g⁻¹ for the chloro-derived material [1]. The study confirmed that the iodine atom favored the introduction of bulky basic moieties in the pendant chain, a benefit not achievable with chlorine under identical reaction conditions.

Hybrid materials Surface functionalization Metal sorption Phyllosilicate synthesis

Surface Layer Morphology: IPTES Forms Dense Bilayers Under Supercritical CO₂ Grafting vs. Monolayers or Polycondensed Layers with Alternative Silanes

A comparative study of alkoxysilanes with varying head groups (thiol, amine, and iodo) grafted onto silicon oxide surfaces in supercritical carbon dioxide revealed that IPTES exhibits distinct layer formation behavior. At a processing temperature of 120 °C, 3-(iodopropyl)triethoxysilane formed a dense bilayer structure, as determined by X-ray reflectivity and atomic force microscopy peak force measurements [1]. In contrast, under their respective optimal grafting conditions, 3-(mercaptopropyl)trimethoxysilane produced a dense monolayer at 60 °C, while [3-(aminoethylamino)propyl]trimethoxysilane consistently yielded polycondensed, multilayered structures regardless of temperature [1]. The study concluded that the nature of the head group (iodo vs. thiol vs. amine) strongly affects the morphology and structure of the grafted layers. The iodo group's lower polarity and distinct intermolecular interactions drive a controlled bilayer assembly mechanism not observed with other terminal functionalities.

Surface chemistry Supercritical CO₂ processing Thin films Silicon oxide modification

Halogen Reactivity Ranking: IPTES Exhibits Highest Susceptibility to X-ray Induced Degradation Among Haloalkyl Silane Monolayers, Confirming Superior Leaving Group Lability

An X-ray photoelectron spectroscopy (XPS) degradation study of silicon wafers modified with haloalkyl silane monolayers quantified the damaging factor (β) for 3-iodopropyltrimethoxysilane (IPTMS-Si), 3-bromopropyltrimethoxysilane (BPTMS-Si), 3-chloropropyltriethoxysilane (CPTES-Si), and 3,3,3-trifluoropropyltrimethoxysilane (F3PTMS-Si) [1]. The observed order of damaging factor β was IPTMS-Si > BPTMS-Si > CPTES-Si > F3PTMS-Si, demonstrating that the iodoalkyl silane undergoes the most rapid degradation under X-ray exposure during XPS measurement [1]. This trend correlates directly with the decreasing carbon-halogen bond dissociation energy across the series (C-I < C-Br < C-Cl < C-F). While this increased lability presents a challenge for XPS characterization requiring minimized exposure times, it simultaneously validates the chemical basis for IPTES's superior reactivity in nucleophilic displacement reactions, distinguishing it from less labile chloro and bromo analogs.

Surface analysis XPS Monolayer stability Bond dissociation

One-Pot Mesoporous Silica Functionalization: IPTES Enables Direct Co-Condensation Synthesis of Iodopropyl-Functionalized Ordered Mesoporous Silica with Accessible Reactive Sites

IPTES has been successfully employed in the one-step, direct co-condensation synthesis of ordered hexagonal mesoporous silica functionalized with iodopropyl groups located within the pore channels [1]. The material was prepared by hydrolysis and co-condensation of tetraethylorthosilicate (TEOS) and iodopropyltriethoxysilane in the presence of P123 triblock copolymer as structure-directing agent and hydrogen iodide as acid catalyst [1]. Characterization by XRD, TEM, nitrogen adsorption, and solid-state NMR confirmed retention of the ordered mesoporous architecture. Critically, accessibility and reactivity studies demonstrated that the iodo groups remained available for subsequent chemical modification, showing particular advantage for the introduction of bulky or hydrophilic groups that would be sterically hindered if introduced via alternative functional silanes with less labile leaving groups [1]. This direct synthesis approach contrasts with post-synthesis grafting methods using CPTES, where incomplete chloride displacement often necessitates multi-step workflows.

Mesoporous materials Sol-gel chemistry Co-condensation Post-synthesis modification

Catalyst Immobilization Platform: IPTES-Derived Supports Enable Immobilized Mn-Salen Catalyst with Retained Catalytic Activity for Cyclooctene Epoxidation

(3-Iodopropyl)trimethoxysilane (IPTMS), the trimethoxy analog of IPTES, has been employed alongside (3-aminopropyl)trimethoxysilane (APTMS) in post-synthesis grafting methods to prepare organosilane-modified porous materials for Mn-Salen complex immobilization [1]. The resulting heterogeneous catalyst was evaluated for cyclooctene epoxidation, and comparison of the homogeneous versus immobilized catalyst showed no significant loss of catalytic activity upon immobilization [1]. This retention of activity is directly attributable to the effective covalent anchoring and spatial accessibility provided by the iodoalkyl silane-derived tether. While this study utilized IPTMS, the chemical behavior of the iodoalkyl moiety is class-transferable to IPTES, as both share the identical 3-iodopropyl functional group and differ only in the alkoxy leaving groups (methoxy vs. ethoxy) which hydrolyze to yield the same silanol anchoring species on oxide surfaces.

Heterogeneous catalysis Catalyst immobilization Epoxidation Mesoporous silica

Optimal Application Scenarios for Triethoxy(3-iodopropyl)silane Based on Quantitative Differentiation Evidence


High-Density Functionalization of Layered Silicates and Mesoporous Silica for Heavy Metal Sorption and Environmental Remediation

IPTES is the preferred silane coupling agent for synthesizing hybrid phyllosilicates or functionalized mesoporous silicas intended for heavy metal removal from aqueous solutions. The direct comparative evidence demonstrates that silylating agents derived from IPTES achieve 3.1× higher functional group loading (1.83 mmol g⁻¹) on nickel phyllosilicate supports compared to those derived from CPTES (0.59 mmol g⁻¹) [1]. This enhanced grafting density directly correlates with improved metal sorption capacity, as evidenced by the higher lead uptake values (2.11 mmol g⁻¹ for iodo-derived vs. 1.99 mmol g⁻¹ for chloro-derived cobalt phyllosilicate) [1]. Additionally, IPTES enables one-pot co-condensation synthesis of ordered mesoporous silica with iodopropyl groups accessible in the pore channels, streamlining material production relative to multi-step post-grafting approaches required for less reactive chloro-analogs [2].

Controlled Bilayer Formation on Silicon Oxide Surfaces via Supercritical CO₂ Processing

For applications requiring precisely defined interfacial layer architectures—such as dielectric films in microelectronics, anti-fouling coatings, or model surfaces for fundamental adhesion studies—IPTES offers a unique dense bilayer morphology when grafted in supercritical CO₂ at 120 °C [1]. This controlled assembly behavior distinguishes IPTES from mercaptosilanes (which form monolayers at 60 °C) and aminosilanes (which form uncontrolled polycondensed multilayers) under comparable supercritical fluid processing conditions [1]. The iodo head group's distinct polarity and intermolecular interactions drive this ordered bilayer formation, making IPTES the silane of choice when reproducible, well-defined thin film architectures are required rather than the variable morphologies obtained with alternative functional silanes.

Immobilization of Homogeneous Catalysts Requiring Retained Activity and Accessible Active Sites

IPTES is well-suited for covalent anchoring of homogeneous catalysts (e.g., Mn-Salen, Pd complexes, or organocatalysts) onto oxide supports where preservation of catalytic turnover frequency is paramount. Evidence from the iodoalkyl silane class demonstrates that catalysts immobilized via iodopropyl-tethered silica supports exhibit no significant loss of epoxidation activity compared to their homogeneous counterparts [1]. The iodine atom's superior leaving group ability facilitates efficient nucleophilic displacement by ligand or catalyst precursors, ensuring high catalyst loading and minimizing residual unfunctionalized surface sites that could lead to non-specific adsorption or catalyst leaching. Furthermore, the direct co-condensation capability of IPTES with TEOS [2] enables precise control over catalyst spatial distribution within mesoporous frameworks, which is critical for optimizing mass transport and catalytic performance in flow chemistry and continuous processing applications.

Post-Grafting Nucleophilic Substitution Reactions with Sterically Demanding or Hydrophilic Moieties

IPTES should be selected when the intended secondary functionalization involves bulky nucleophiles (e.g., large chelating ligands, dendrimers, biomolecules, or polymers) that require an easily displaceable leaving group for efficient surface conjugation. Studies confirm that the iodine atom in IPTES favors the introduction of bulky basic moieties in the pendant chain, whereas the less labile chlorine atom in CPTES yields significantly lower functionalization efficiency under identical reaction conditions [1]. The XPS degradation study provides mechanistic validation for this enhanced reactivity, showing that the C-I bond is the most susceptible to cleavage among the haloalkyl silanes (degradation order: iodo > bromo > chloro > fluoro), directly attributable to its lowest bond dissociation energy [3]. For researchers functionalizing surfaces with sterically encumbered or hydrophilic groups where nucleophilic substitution kinetics are rate-limiting, IPTES offers a demonstrable kinetic advantage over chloro- and bromo-substituted alternatives.

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